Cas no 1239024-10-2 (Hydroxylamine, O-(4-iodophenyl)-)

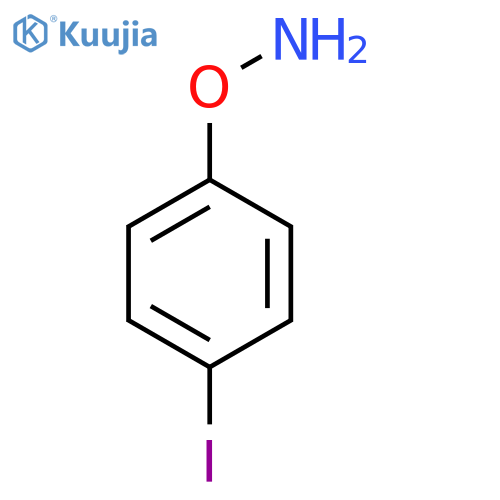

1239024-10-2 structure

商品名:Hydroxylamine, O-(4-iodophenyl)-

CAS番号:1239024-10-2

MF:C6H6INO

メガワット:235.022413730621

MDL:MFCD30337885

CID:5177433

Hydroxylamine, O-(4-iodophenyl)- 化学的及び物理的性質

名前と識別子

-

- O-(4-iodophenyl)hydroxylamine

- SY282274

- Hydroxylamine, O-(4-iodophenyl)-

-

- MDL: MFCD30337885

- インチ: 1S/C6H6INO/c7-5-1-3-6(9-8)4-2-5/h1-4H,8H2

- InChIKey: GHXVAMZBBZEVKO-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(=CC=1)ON

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 81.1

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 35.2

Hydroxylamine, O-(4-iodophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1196477-1g |

O-(4-Iodophenyl)hydroxylamine |

1239024-10-2 | 95% | 1g |

$1375 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1196477-1g |

O-(4-Iodophenyl)hydroxylamine |

1239024-10-2 | 95% | 1g |

$1375 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1196477-1g |

O-(4-Iodophenyl)hydroxylamine |

1239024-10-2 | 95% | 1g |

$1375 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944772-1g |

o-(4-Iodophenyl)hydroxylamine |

1239024-10-2 | 98% | 1g |

¥22093.00 | 2024-08-09 |

Hydroxylamine, O-(4-iodophenyl)- 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

1239024-10-2 (Hydroxylamine, O-(4-iodophenyl)-) 関連製品

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬